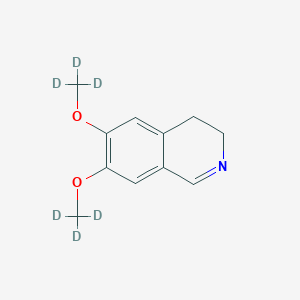

6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline

Vue d'ensemble

Description

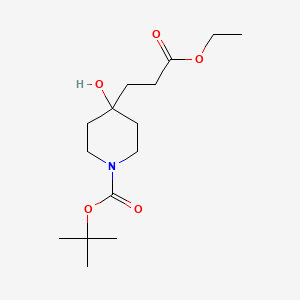

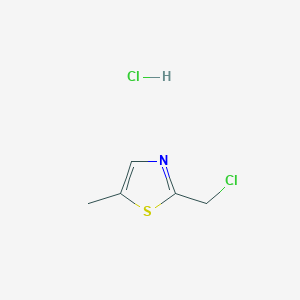

“6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline” is a chemical compound . It’s often referred to in the context of its hydrochloride form .

Synthesis Analysis

There is a patent that describes a novel process for the preparation of a related compound, Deutetrabenazine . This process involves methylation of a formamide compound with deuteriated methanol to obtain a formamide compound, followed by cyclization in the presence of a dehydrating agent to obtain a dihydroisoquinoline compound .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available resources .Applications De Recherche Scientifique

Antioxidant Applications

A review highlights the antioxidant properties of ethoxyquin and its analogues, including isoquinoline derivatives. These compounds have been evaluated for their efficacy in protecting polyunsaturated fatty acids in fish meal, demonstrating the importance of isoquinoline structures in developing antioxidants for food preservation (A. J. de Koning, 2002).

Pharmacological Importance

Isoquinoline derivatives exhibit a broad spectrum of biological activities, including anti-fungal, anti-tumoral, anti-glaucoma, and anti-Alzheimer’s disease potentials. This review categorizes the known biological effects of isoquinoline compounds, underscoring their significance in pharmacotherapy (K. Danao et al., 2021).

Synthetic Methods

Research on the synthesis of papaverine, an isoquinoline derivative, explores various methods including the Bischler-Napieralski and Pictet-Spengler reactions. This study underscores the synthetic versatility of isoquinoline compounds, pivotal for their pharmacological applications (A. V. Luk’yanov et al., 1972).

Biological Activities of Isoquinoline N-oxides

Investigations into natural isoquinoline alkaloids and their N-oxides from plant species reveal antimicrobial, antitumor, and other activities. This review emphasizes isoquinoline N-oxides' role as leads for drug discovery, suggesting potential research directions for derivatives like "6,7-Di(methoxy-d3)-3,4-dihydro-isoquinoline" (V. Dembitsky et al., 2015).

Metabolic Insights

The metabolism of 8-aminoquinoline antimalarial agents provides insights into the transformation and toxicity of isoquinoline derivatives in biological systems. This research could inform safety and efficacy assessments for similar compounds (A. Strother et al., 1981).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6,7-bis(trideuteriomethoxy)-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-13-10-5-8-3-4-12-7-9(8)6-11(10)14-2/h5-7H,3-4H2,1-2H3/i1D3,2D3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLJVQUDZCZJLK-WFGJKAKNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=NCCC2=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=C2C=NCCC2=C1)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1221885-61-5 | |

| Record name | 3,4-Dihydro-6,7-di(methoxy-d3)isoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1221885615 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIHYDRO-6,7-DI(METHOXY-D3)ISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NRJ2R7FZE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)